(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Overview
Description
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a useful research compound. Its molecular formula is C22H32FeP2 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iron in Health Research
Iron is a crucial element involved in many physiological processes, including oxygen transport, DNA synthesis, and energy metabolism. Its role in preventing iron deficiency and anemia, especially in vulnerable populations like infants, pregnant women, and blood donors, has been extensively studied.
Iron Deficiency and Cognitive Development : Research indicates that iron deficiency in early childhood can impact cognitive development and auditory recognition memory. Studies in newborn infants of diabetic mothers showed that those with suspected brain iron deficiency had impaired neonatal auditory recognition memory compared to those with sufficient iron stores (Siddappa et al., 2004).
Iron Supplementation's Impact on Exercise Capacity : In patients with chronic heart failure, iron deficiency predicted reduced exercise capacity. Supplementation could potentially improve exercise tolerance, suggesting iron's importance in muscle function and cardiovascular health (Jankowska et al., 2011).
Iron Fortification in Food : Studies on iron fortification of food, such as wheat flour and infant formula, aim to reduce iron deficiency and its related anemia in populations. These interventions have shown varying degrees of success in improving iron status without significantly affecting the absorption of other minerals like zinc and copper, although some impacts on copper absorption have been observed (Olivares et al., 1997; Muthayya et al., 2012).
Iron and Blood Donation : Regular blood donation can deplete body iron stores, highlighting the need for monitoring and possibly supplementing iron in frequent donors to maintain their iron status and prevent iron deficiency anemia (Reddy et al., 2019).
Properties
IUPAC Name |
(2S,5S)-1-cyclopenta-1,4-dien-1-yl-2,5-dimethylphospholane;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2/t2*9-,10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-VUTIHBPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C[CH-]C=C2)C.CC1CCC(P1C2=C[CH-]C=C2)C.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746195 | |
Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162412-87-5 | |
Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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